Isoniazid

Catalog No.
S530930
CAS No.
54-85-3
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoniazid

CAS Number

54-85-3

Product Name

Isoniazid

IUPAC Name

pyridine-4-carbohydrazide

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)

InChI Key

QRXWMOHMRWLFEY-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NN

Solubility

greater than or equal to 100 mg/mL at 77° F (NTP, 1992)
140000 mg/L (at 25 °C)
1.02 M
Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene.
Sol in methyl ethyl ketone, acetone
In water, 1.4X10+5 mg/L at 25 °C
3.49e+01 g/L
Solubility in water, g/100ml at 20 °C: 12.5
13.7 [ug/mL]

Synonyms

Acid Vanillylidenehydrazide, Isonicotinic, Ftivazide, Hydrazide, Isonicotinic Acid, Isonex, Isoniazid, Isonicotinic Acid Hydrazide, Isonicotinic Acid Vanillylidenehydrazide, phthivazid, Phthivazide, Tubazide, Vanillylidenehydrazide, Isonicotinic Acid

Canonical SMILES

C1=CN=CC=C1C(=O)NN

Isomeric SMILES

C1=CN=CC=C1C(=O)NN

Description

The exact mass of the compound Isoniazid is 137.0589 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 77° f (ntp, 1992)140000 mg/l (at 25 °c)1.02 msolubility in alcohol at 25 °c: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. practically insoluble in ether, benzene.sol in methyl ethyl ketone, acetonein water, 1.4x10+5 mg/l at 25 °c3.49e+01 g/lsolubility in water, g/100ml at 20 °c: 12.513.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines. It belongs to the ontological category of carbohydrazide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Primary Function: Treatment of Tuberculosis

  • Isoniazid remains a cornerstone of first-line therapy for active tuberculosis infections [National Center for Biotechnology Information ()].
  • Research focuses on optimizing treatment regimens, including exploring shorter durations or combination therapies to improve patient compliance and reduce emergence of drug resistance [National Institutes of Health (.gov) website].

Latent Tuberculosis Infection (LTBI) Prevention

  • Isoniazid is used for preventive therapy in individuals with LTBI, where they have the bacteria but aren't actively sick [National Center for Biotechnology Information ()].
  • Research is ongoing to identify optimal patient selection strategies and improve adherence to preventive therapy regimens [World Health Organization website].

Drug Development and Mechanism of Action Studies

  • The success of Isoniazid has spurred research into developing new anti-tuberculosis drugs with different mechanisms of action [National Institutes of Health (.gov) website].
  • Understanding Isoniazid's mechanism of action at a molecular level informs the design of these novel drugs, with research exploring its interaction with bacterial enzymes [ResearchGate ()].

Repurposing Isoniazid for Other Diseases

  • Isoniazid exhibits antibacterial activity beyond Mycobacterium tuberculosis. Research investigates its potential effectiveness against other bacterial infections [ResearchGate ()].
  • There's also ongoing research into Isoniazid's potential application in non-infectious diseases like cancer due to its observed anti-proliferative effects on certain cell lines [National Institutes of Health (.gov) website].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Isoniazid appears as odorless colorless or white crystals or white crystalline powder. Taste is slightly sweet at first and then bitter. pH (1% aqueous solution) 5.5-6.5. pH (5% aqueous solution) 6-8. (NTP, 1992)
Solid
WHITE CRYSTALLINE ODOURLESS POWDER.

Color/Form

COLORLESS OR WHITE CRYSTALS, OR A WHITE, CRYSTALLINE POWDER
Crystals from alcohol

XLogP3

-0.7

Exact Mass

137.0589

Flash Point

374 °F (NTP, 1992)
>250 °C

LogP

-0.7
-0.7 (LogP)
log Kow = -0.70
-0.8

Appearance

Solid powder

Melting Point

340.5 °F (NTP, 1992)
171.4 °C
171.4°C
170-173 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V83O1VOZ8L

GHS Hazard Statements

Aggregated GHS information provided by 368 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.12%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of all forms of tuberculosis in which organisms are susceptible.
For active immunisation of chicks from 1 day of age to reduce clinical signs (diarrhoea), intestinal lesions and oocysts output associated with coccidiosis caused by Eimeria acervulina, Eimeria brunetti, Eimeria maxima, Eimeria necatrix and Eimeria tenella.

Livertox Summary

Isoniazid is the most reliable and most commonly used medication for tuberculosis. Isoniazid therapy is often associated with minor, transient and asymptomatic elevations in serum aminotransferase levels but, more importantly, isoniazid is a well known cause of acute clinically apparent liver injury which can be severe and is sometimes fatal.

Drug Classes

Antituberculosis Agents

Therapeutic Uses

Antitubercular Agents
MEDICATION (VET): Antibacterial (tuberculostatic); anti-actinomycotic agent.
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Household members and other close contacts of patients with recently diagnosed tuberculosis who have a positive tuberculin skin test (PPD) of greater than or equal to 5 mm; (tuberculin-negative children and adolescents who have been close contacts of infectious persons within the past 3 months are also candidates for preventative therapy until a repeat PPD is done 12 weeks after contact with the infectious source /NOT included in US product labeling/). /Included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: HIV-infected persons of any age with a positive tuberculin skin test of greater than or equal to 5 mm or a past history of a positive tuberculin skin test; also persons with risk factors for HIV infection whose HIV status is unknown but who are suspected of having HIV infection. /NOT included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Positive tuberculin skin test (PPD) reactors of greater than or equal to 5 mm with chest x-ray findings consistent with nonprogressive tuberculosis in whom there are neither positive bacteriologic findings nor a history of adequate chemotherapy for tuberculosis. /Included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Children with a positive tuberculin skin test of greater than or equal to 5 mm who have an immunosuppressive condition, including HIV infection or immunosuppression due to corticosteroids. /NOT included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Adults with positive tuberculin skin test (PPD) reactions of greater than or equal to 10 mm who are receiving immunosuppressives or prolonged therapy with corticosteriods, who have certain hematologic and reticuloendothelial diseases such as leukemia or Hodgkin's disease, who have diabetes mellitus or silicosis, or who have under gone gastrectomy. /Included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Children up to 4 years of age with a positive tuberculin skin test (PPD) of greater than or equal to 10 mm who are at increased risk of dissemination because of their young age. /Included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Children with a positive tuberculin skin (PPD) of greater than or equal to 10 mm who are at increased risk of dissemination because of medical risk factors other than immunosuppression due to corticosteroid therapy or HIV infection, such as Hodgkin's disease, lymphoma, diabetes mellitus, chronic renal failure, and malnutrition. /NOT included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Positive tuberculin skin test (PPD) reactors with a PPD greater than or equal to 10 mm among intravenous drug abusers known to be HIV negative, alcoholics, or homeless persons of any age, and children frequently exposed to these persons. /NOT included in US or product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Positive tuberculin skin test (PPD) reactions of greater than or equal to 10 mm in foreign born persons up to 35 years of age, or children whose parents are from high prevalence areas, such as Asia, Africa, or Latin America. /NOT included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Positive tuberculin skin test (PPD) reactions of greater than or equal to 10 mm in residents of long-term care facilities, prisons, nursing homes, and mental institutions, and children frequently exposed to these persons. /NOT included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Positive tuberculin skin test (PPD) reactions of greater than or equal to 10 mm in medically undeserved low-income populations, up to 35 years of age, including high-risk racial or ethnic minority populations, especially blacks, Hispanics, and Native Americans. /NOT included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Recent converters, as indicated by a tuberculin skin test (PPD) increase of greater than or equal to 10 mm within 2 years for those up to 35 years of age, and a PPD increase of greater than or equal to 15 mm for those 35 years of age and older; (also children 4 years of age and older with a PPD of greater than or equal to 15 mm without any risk factors /NOT included in US product labeling/). /Included in US product labeling/
Isoniazid is indicated, in combination with other antituberculars, in the treatment of all forms of tuberculosis, including tuberculous meningitis. /Included in US product labeling/
MEDICATION (VET): PROPHYLAXIS: ACTINOBACILLOSIS OF CATTLE & UDDER INFECTIONS, RHINOSPORIDIOSIS OF HORSES.

Pharmacology

Isoniazid is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis and M. kansasii. It is a highly specific agent, ineffective against other microorganisms. Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly.
Isoniazid is a synthetic derivative of nicotinic acid with anti-mycobacterial properties. Although its mechanism of action is still unclear, isoniazid appears to block the synthesis of mycolic acids, major components of the mycobacterial cell wall. This agent is only active against actively growing mycobacteria because, as a pro-drug, it requires activation in susceptible mycobacterial species. Isoniazid also interferes with mycobacterial metabolism of vitamin B6. Resistance occurs due to decreased bacterial wall penetration. (NCI04)

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

QI01AN01
J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AC - Hydrazides
J04AC01 - Isoniazid

Mechanism of Action

Isoniazid is a prodrug and must be activated by bacterial catalase. Specficially, activation is associated with reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. At therapeutic levels isoniazid is bacteriocidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA.
Although the mechanism of action of isoniazid is unknown, several hypotheses have been proposed. These include effects on lipids, nucleic acid biosynthesis, and glycolysis. ... /It has been suggested that/ a primary action of isoniazid /is/ to inhibit the biosynthesis of mycolic acids, important constituents of the mycobacterial cell wall. Because mycolic acids are unique to mycobacteria, this action would explain the high degree of selectivity of the antimicrobial activity of isoniazid. Exposure to isoniazid leads to a loss of acid fastness and a decrease in the quantity of methanol-extractable lipid of the microorganisms.
Isoniazid is bacteriostatic for "resting" bacilli but is bactericidal for rapidly dividing microorganisms. The minimal tuberculostatic concentration is 0.025 to 0.05 ug/ml.

Vapor Pressure

Negligible (NTP, 1992)
4.6X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

54-85-3

Wikipedia

Isoniazid

Drug Warnings

The incidence of and risk factors associated with hepatotoxicity in patients with chronic hepatitis have not been systematically studied. Therefore, we conducted a prospective study that included former drug users who were treated with isoniazid for latent tuberculosis infection. Of 415 patients, 20 (4.8%; 95% confidence interval [CI], 3-7.4) had hepatotoxicity diagnosed, and 6 (1.4%; 95% CI, 0.5-3.2) developed clinical hepatitis, none of whom had serious symptoms. The only 2 factors independently associated with isoniazid hepatotoxicity were excessive alcohol consumption (odds ratio [OR]; 4.2, 95% CI, 1.6-10.8; P=.002) and a high baseline alanine transaminase level (OR, 4.3; 95% CI, 1.6-11.4; P=.002). The presence of hepatitis C virus antibodies was associated with hepatotoxicity only on univariate analysis. Treatment with isoniazid in drug users appears to be safe and well tolerated, although frequent asymptomatic elevations in transaminase levels were observed.
Mild hepatic dysfunction, as evidenced by mild and transient increases in serum AST (SGOT), ALT (SGPT), and bilirubin concentrations, has occurred in approximately 10-20% of patients receiving isoniazid, usually during the first 4-6 months of therapy. In most cases, enzyme concentrations return to pretreatment values despite continuation of isoniazid, but progressive liver dysfunction, bilirubinuria, jaundice, and severe and sometimes fatal hepatitis have occurred rarely. The incidence of isoniazid-associated hepatitis is lowest in patients younger than 20 years of age and greatest in daily users of alcohol and patients 35 years of age or older. The American Academy of Pediatrics (AAP) states that the incidence of hepatitis during isoniazid therapy is so low in otherwise healthy infants, children, and adolescents that routine determination of serum aminotransferase concentrations are not recommended. The manufacturers state that progressive liver damage may occur in up to 2.3% of patients older than 50 years of age who receive isoniazid. However, data from one study suggest that hepatitis occurs in approximately 4.5% of patients older than 65 years of age who receive the drug. If symptoms of hepatitis or signs suggestive of hepatic damage occur during isoniazid therapy, the drug should be discontinued promptly.
Isoniazid has been reported to cause severe, and sometimes fatal, age related hepatitis. If signs and symptoms of hepatotoxicity occur, isoniazid should be discontinued promptly. The incidence of clinical hepatitis in young, healthy adults is 0.3%, but can increase to 2.6% for those who drink alcohol daily, have chronic liver disease, or are elderly.
Isoniazid may be taken with meals if gastrointestinal irritation occurs. Antacids may also be taken. However, isoniazid should be taken at least 1 hour before aluminum-containing antacids.
For more Drug Warnings (Complete) data for ISONIAZID (30 total), please visit the HSDB record page.

Biological Half Life

Fast acetylators: 0.5 to 1.6 hours. Slow acetylators: 2 to 5 hours.
Adults (including elderly patients)- Fast acetylators: 0.5 to 1.6 hr. Slow acetylators: 2 to 5 hr. Acute and chronic liver disease: May be prolonged (6.7 hr vs 3.2 hr in controls),
Children (age 1.5 to 15 years)-2.3 to 4.9 hours.
Neonates-7.8 and 19.8 hours in newborns who received isoniazid transplacentally. The long half-life may be due to the limited acetylation capacity of neonates.

Use Classification

Veterinary drugs -> Evalon -> EMA Drug Category
Live parasitic vaccines, Immunologicals for aves -> Veterinary pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

OXIDATION OF 4-METHYLPYRIDINE OR 4-ETHYLPYRIDINE TO ISONICOTINIC ACID, WHICH IS REACTED AS THE METHYL OR ETHYL ESTER WITH HYDRAZINE OR HYDRAZINE HYDRATE
/IT IS/ PREPARED BY CONDENSING ISONICOTINIC ACID ETHYL ESTER WITH HYDRAZINE; FROM 4-CYANOPYRIDINE AND HYDRAZINE.
Prepared by condensing pyridine-4-carboxyethylate and hydrazine.
... Obtained by reaction of isonicotinic esters such as ethyl isonicotinate, or the 4-nitrile, with hydrazine.

General Manufacturing Information

4-Pyridinecarboxylic acid, hydrazide: ACTIVE
Prepn: Meyer, Mally, Monatsh. 33, 400 (1912); Lock, Pharm. Ind. 14, 366 (1952); Urbanski et al., Rocz. Chem. 27, 161 (1953); Gasson, U.S. Pat. 2,830,994 (1958 to Distillers).

Analytic Laboratory Methods

Many methods for the quantitative estimation of INH are known including iodometric, bromometric and argentometric methods, a vanadametric method, a potentiometric determination, a chromatographic determination, a gas chromatographic determination, color reactions and using chloramine-T.
FILTRATION, EVAPORATION; DETERMINATION OF ABSORBANCE FROM BENZYLIDINE ISONICOTINYLHYDRAZINE.
Method: AOAC 958.15, p-Aminosalicylic Acid and Isoniazid in Drugs; Procedure: spectrophotometric method; Analyte: isoniazid; Matrix: drugs; Detection Level: not provided.[

Clinical Laboratory Methods

ISONIAZID IS EXTRACTED FROM ALKALINIZED SERUM SAMPLE & THEN REEXTRACTED INTO DILUTE ACID. AFTER REACTION WITH TRANS-CINNAMALDEHYDE IT CAN BE IDENTIFIED & QUANTITATED BY SPECTROPHOTOMETRY.
DETERMINATION OF ISONIAZID IN BLOOD PLASMA BY SPECTROPHOTOMETRY.

Storage Conditions

Store below 40 °C (104 °C), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight, light-resistant container. Protect from freezing. NOTE: Crystallization may occur at low temperatures. Upon warming to room temperature, the crystals will redissolve.

Interactions

Concurrent use of prednisolone, and probably other related adrenocorticoids, with isoniazid may increase hepatic metabolism and/or excretion of isoniazid, leading to decreased plasma concentration and effectiveness of isoniazid, especially in patients who are rapid acetylators; isoniazid dosage adjustments may be required.
Concurrent daily use of alcohol may result in increased incidence of isoniazid-induced hepatotoxicity and increased metabolism of isoniazid; dosage adjustments of isoniazid may be necessary; patients should be monitored closely for signs of hepatotoxicity and should be advised to restrict intake of alcoholic beverages.
Chronic preoperative or perioperative use of isoniazid, a hepatic enzyme inhibitor, may decrease the plasma clearance and prolong the duration of action of alfentanil.
Antacids may delay and decrease absorption and serum concentrations of orally administered isoniazid; concurrent use should be avoided, or patients should be advised to take oral isoniazid at least 1 hour before aluminum-containing antacids.
For more Interactions (Complete) data for ISONIAZID (23 total), please visit the HSDB record page.

Stability Shelf Life

STABLE AT ROOM TEMP FOR MORE THAN 14 DAYS IN AQ SOLN AND MORE THAN 6 WK WHEN STORED AT ABOUT 4 °C.

Dates

Modify: 2023-08-15
1: Bateman DN, Page CB. Antidotes to coumarins, isoniazid, methotrexate and thyroxine, toxins that work via metabolic processes. Br J Clin Pharmacol. 2016 Mar;81(3):437-45. doi: 10.1111/bcp.12736. Epub 2015 Oct 24. Review. PubMed PMID: 26255881.
2: Metushi IG, Uetrecht J, Phillips E. Mechanism of isoniazid-induced hepatotoxicity: then and now. Br J Clin Pharmacol. 2016 Jan 15. doi: 10.1111/bcp.12885. [Epub ahead of print] Review. PubMed PMID: 26773235.
3: Harries AD, Lawn SD, Suthar AB, Granich R. Benefits of combined preventive therapy with co-trimoxazole and isoniazid in adults living with HIV: time to consider a fixed-dose, single tablet coformulation. Lancet Infect Dis. 2015 Dec;15(12):1492-6. doi: 10.1016/S1473-3099(15)00242-X. Epub 2015 Oct 27. Review. PubMed PMID: 26515525.
4: Hassan HM, Guo HL, Yousef BA, Luyong Z, Zhenzhou J. Hepatotoxicity mechanisms of isoniazid: A mini-review. J Appl Toxicol. 2015 Dec;35(12):1427-32. doi: 10.1002/jat.3175. Epub 2015 Jun 10. Review. PubMed PMID: 26095833.
5: Yuen CM, Jenkins HE, Rodriguez CA, Keshavjee S, Becerra MC. Global and Regional Burden of Isoniazid-Resistant Tuberculosis. Pediatrics. 2015 Jul;136(1):e50-9. doi: 10.1542/peds.2015-0172. Epub 2015 Jun 1. Review. PubMed PMID: 26034243; PubMed Central PMCID: PMC4485010.
6: Akolo C, Bada F, Okpokoro E, Nwanne O, Iziduh S, Usoroh E, Ali T, Ibeziako V, Oladimeji O, Odo M. Debunking the myths perpetuating low implementation of isoniazid preventive therapy amongst human immunodeficiency virus-infected persons. World J Virol. 2015 May 12;4(2):105-12. doi: 10.5501/wjv.v4.i2.105. Review. PubMed PMID: 25964875; PubMed Central PMCID: PMC4419114.
7: Briggs MA, Emerson C, Modi S, Taylor NK, Date A. Use of isoniazid preventive therapy for tuberculosis prophylaxis among people living with HIV/AIDS: a review of the literature. J Acquir Immune Defic Syndr. 2015 Apr 15;68 Suppl 3:S297-305. doi: 10.1097/QAI.0000000000000497. Review. PubMed PMID: 25768869.
8: Seifert M, Catanzaro D, Catanzaro A, Rodwell TC. Genetic mutations associated with isoniazid resistance in Mycobacterium tuberculosis: a systematic review. PLoS One. 2015 Mar 23;10(3):e0119628. doi: 10.1371/journal.pone.0119628. eCollection 2015. Review. PubMed PMID: 25799046; PubMed Central PMCID: PMC4370653.
9: Coban AY, Deveci A, Sunter AT, Palomino JC, Martin A. Resazurin microtiter assay for isoniazid, rifampicin, ethambutol and streptomycin resistance detection in Mycobacterium tuberculosis: Updated meta-analysis. Int J Mycobacteriol. 2014 Dec;3(4):230-41. doi: 10.1016/j.ijmyco.2014.09.002. Epub 2014 Sep 29. Review. PubMed PMID: 26786621.
10: Recommendation on 36 Months Isoniazid Preventive Therapy to Adults and Adolescents Living with HIV in Resource-Constrained and High TB- and HIV-Prevalence Settings: 2015 Update. Geneva: World Health Organization; 2015. PubMed PMID: 26203486.
11: Ameeruddin NU, Luke Elizabeth H. Impact of isoniazid resistance on virulence of global and south Indian clinical isolates of Mycobacterium tuberculosis. Tuberculosis (Edinb). 2014 Dec;94(6):557-63. doi: 10.1016/j.tube.2014.08.011. Epub 2014 Sep 6. Review. PubMed PMID: 25270728.
12: Nourbakhsh B, Stüve O. Isoniazid in autoimmunity: a trigger for multiple sclerosis? Ther Adv Neurol Disord. 2014 Sep;7(5):253-6. doi: 10.1177/1756285614540361. Review. PubMed PMID: 25342979; PubMed Central PMCID: PMC4206619.
13: Vilchèze C, Jacobs WR Jr. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiol Spectr. 2014 Aug;2(4):MGM2-0014-2013. doi: 10.1128/microbiolspec.MGM2-0014-2013. Review. PubMed PMID: 26104204.
14: Adams LV, Talbot EA, Odato K, Blunt H, Steingart KR. Interventions to improve delivery of isoniazid preventive therapy: an overview of systematic reviews. BMC Infect Dis. 2014 May 21;14:281. doi: 10.1186/1471-2334-14-281. Review. PubMed PMID: 24886159; PubMed Central PMCID: PMC4038070.
15: Boelsterli UA, Lee KK. Mechanisms of isoniazid-induced idiosyncratic liver injury: emerging role of mitochondrial stress. J Gastroenterol Hepatol. 2014 Apr;29(4):678-87. Review. PubMed PMID: 24783247.
16: Wood R, Bekker LG. Isoniazid preventive therapy for tuberculosis in South Africa: an assessment of the local evidence base. S Afr Med J. 2014 Mar;104(3):174-7. Review. PubMed PMID: 24897817.
17: Makanjuola T, Taddese HB, Booth A. Factors associated with adherence to treatment with isoniazid for the prevention of tuberculosis amongst people living with HIV/AIDS: a systematic review of qualitative data. PLoS One. 2014 Feb 3;9(2):e87166. doi: 10.1371/journal.pone.0087166. eCollection 2014. Review. PubMed PMID: 24498298; PubMed Central PMCID: PMC3911939.
18: Martins F, Ventura C, Santos S, Viveiros M. QSAR based design of new antitubercular compounds: improved isoniazid derivatives against multidrug-resistant TB. Curr Pharm Des. 2014;20(27):4427-54. Review. PubMed PMID: 24245762.
19: Coban AY, Deveci A, Sunter AT, Martin A. Nitrate reductase assay for rapid detection of isoniazid, rifampin, ethambutol, and streptomycin resistance in Mycobacterium tuberculosis: a systematic review and meta-analysis. J Clin Microbiol. 2014 Jan;52(1):15-9. doi: 10.1128/JCM.01990-13. Epub 2013 Oct 16. Review. PubMed PMID: 24131684; PubMed Central PMCID: PMC3911439.
20: Schaaf HS, Cotton MF, Boon GP, Jeena PM. Isoniazid preventive therapy in HIV-infected and -uninfected children (0 - 14 years). S Afr Med J. 2013 Sep 4;103(10):714-5. doi: 10.7196/samj.7189. Review. PubMed PMID: 24079619.

Explore Compound Types